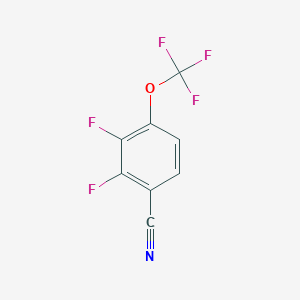

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile

Description

Historical Context and Development

The synthesis of 2,3-difluoro-4-(trifluoromethoxy)benzonitrile (CAS: 1404194-78-0) was first reported in 2013, with structural modifications documented through 2025. Its development aligns with broader advancements in fluorinated aromatic chemistry, particularly the strategic incorporation of electron-withdrawing groups to modulate reactivity. Early methodologies for analogous compounds, such as 4-(trifluoromethoxy)benzonitrile, relied on halogen-cyano substitution reactions using potassium cyanide or zinc cyanide under palladium catalysis. By the mid-2010s, innovations in fluorination techniques—such as the use of sodium fluoride in polar aprotic solvents—enabled precise regioselective fluorine substitution, critical for synthesizing polyfluorinated benzonitriles.

A key breakthrough emerged from patent literature, where 2,3-dichlorotrifluorotoluene served as a precursor for fluorinated benzonitrile derivatives via sequential fluorination and cyano substitution. This approach minimized isomer formation, a persistent challenge in polyhalogenated aromatic systems. The compound’s structural evolution reflects trends in organofluorine chemistry, emphasizing atom efficiency and reduced reliance on toxic reagents like antimony trifluoride.

Position in Fluorinated Aromatic Chemistry

This compound occupies a unique niche due to its trifluoromethoxy (-OCF₃) and dual fluorine substituents, which confer distinct electronic and steric properties (Table 1).

Table 1: Electronic Effects of Substituents in Fluorinated Benzonitriles

| Compound | Substituent Positions | σₚ (Hammett Constant) | Log P |

|---|---|---|---|

| 4-(Trifluoromethoxy)benzonitrile | Para -OCF₃ | +0.54 | 2.31 |

| This compound | 2,3-F; 4-OCF₃ | +0.89 (cumulative) | 2.87 |

| 2,6-Difluoro-4-(trifluoromethyl)benzonitrile | 2,6-F; 4-CF₃ | +0.92 | 3.12 |

Data derived from Hammett parameters and computational models.

The trifluoromethoxy group exerts a stronger electron-withdrawing effect (-I) than trifluoromethyl (-CF₃), polarizing the aromatic ring and directing electrophilic attacks to meta positions. Adjacent fluorine atoms further enhance this polarization, creating a highly electron-deficient core. This electronic profile facilitates nucleophilic aromatic substitution (SNAr) at the 5-position, a reactivity exploited in agrochemical and pharmaceutical intermediates.

Research Significance and Overview

Recent studies highlight this compound as a versatile building block in:

- Medicinal Chemistry : Fluorinated benzonitriles improve drug bioavailability by enhancing metabolic stability and membrane permeability. For example, the nitrile group serves as a bioisostere for carboxylic acids, reducing ionization at physiological pH.

- Materials Science : The compound’s high thermal stability (decomposition >250°C) and low polarizability make it a candidate for liquid crystal displays (LCDs) and dielectric materials.

- Catalysis : As a ligand precursor, its electron-deficient aromatic ring stabilizes transition metals in cross-coupling reactions.

Ongoing research focuses on optimizing synthetic routes to improve yields beyond the current 67–92% reported for analogous compounds. Scalable methods, such as continuous-flow fluorination, are under investigation to address batch variability in traditional autoclave-based syntheses.

Properties

IUPAC Name |

2,3-difluoro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5NO/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMOLENNARQMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination and Trifluoromethoxy Group Introduction

Nucleophilic Aromatic Substitution (SNAr): Starting from appropriately substituted chlorobenzenes or bromobenzenes, fluorine atoms can be introduced by nucleophilic substitution using fluoride sources under controlled conditions.

Trifluoromethoxylation: The trifluoromethoxy group is introduced by reaction of phenolic intermediates with trifluoromethylating agents. For example, substituted 4-trifluoromethoxybenzyl alcohols can be converted to trifluoromethoxybenzyl bromides via reaction with dichloromethane and chlorine gas at low temperatures (-5 °C), followed by nucleophilic substitution to install the trifluoromethoxy group.

Cyanation Step

- Copper(I)-Catalyzed Cyanation: A key step involves converting halogenated intermediates (such as 3-fluoro-4-bromobenzotrifluoride derivatives) into the corresponding benzonitriles using cuprous cyanide in solvents like dimethylformamide (DMF) under reflux conditions. For example, refluxing 3-fluoro-4-(trifluoromethyl)bromobenzene with cuprous cyanide in DMF for several hours yields the corresponding benzonitrile with moderate to good yields (around 54%) and high purity (above 98%).

The presence of multiple fluorine atoms and the trifluoromethoxy group enhances the electron-withdrawing character of the aromatic ring, which influences reactivity during substitution steps.

Reaction temperatures and times are critical for controlling regioselectivity and yield, especially during nitration and cyanation steps.

Use of DMF as a solvent and nitrogen atmosphere during cyanation improves yield and purity by minimizing side reactions.

The multi-step synthetic route benefits from careful purification at each stage, typically involving extraction, drying, and recrystallization to achieve high purity intermediates.

A typical preparation route for 2,3-difluoro-4-(trifluoromethoxy)benzonitrile involves:

Starting from a suitably substituted fluorobenzene derivative, nitration is performed under controlled acidic conditions to introduce nitro groups.

Subsequent bromination introduces a bromine substituent at the desired position.

The brominated intermediate is subjected to copper(I)-catalyzed cyanation to replace the bromine with a nitrile group.

The trifluoromethoxy substituent is introduced either before or after cyanation via nucleophilic substitution of phenolic intermediates or via cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown significant interest in fluorinated compounds due to their enhanced biological activity and metabolic stability. 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile can serve as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Key Findings:

- Antiviral Agents : Research indicates that fluorinated benzonitriles can exhibit antiviral properties. For instance, derivatives of benzonitrile have been explored for their effectiveness against viral infections, leveraging the compound's ability to modify biological pathways.

- Anti-cancer Research : Studies have identified fluorinated compounds as potential candidates for developing anti-cancer drugs. The introduction of fluorine atoms can enhance the binding affinity of drugs to their targets, improving therapeutic efficacy.

Agrochemical Applications

Fluorinated compounds are also crucial in the development of agrochemicals, including pesticides and herbicides. The incorporation of fluorine can enhance the stability and activity of these chemicals.

Case Studies:

- Insecticides : Several studies have reported on the synthesis of insecticides using this compound as a key building block. The presence of trifluoromethoxy groups has been shown to improve the insecticidal activity against various pests.

- Herbicides : Research has demonstrated that fluorinated benzonitriles can act as effective herbicides by disrupting plant growth mechanisms. This application is particularly relevant in developing selective herbicides that minimize environmental impact.

Material Science Applications

The unique properties of this compound extend into material science, particularly in the development of advanced materials with specific functionalities.

Applications Include:

- Membrane Technology : The compound's chemical stability and resistance to degradation make it suitable for use in membrane technologies for separation processes. Membranes incorporating fluorinated compounds exhibit superior performance in filtration and gas separation applications.

- Coatings and Polymers : Fluorinated compounds are known for their hydrophobic properties, making them ideal candidates for protective coatings and high-performance polymers. Their use can enhance the durability and chemical resistance of materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a trifluoromethoxy group can influence its reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity and chemical reactivity .

Comparison with Similar Compounds

Electronic and Steric Effects

- Trifluoromethoxy vs. Methoxy/Hydroxy Groups :

Replacement of the trifluoromethoxy group with methoxy (e.g., 2,3-Difluoro-4-methoxybenzonitrile) or hydroxy (e.g., 2,3-Difluoro-4-hydroxybenzonitrile) significantly alters electronic properties. The trifluoromethoxy group (σ~0.45, meta) is strongly electron-withdrawing, whereas methoxy (σ~-0.12, para) is electron-donating. This difference impacts reactivity in substitution reactions and interactions with biological targets . - Fluorine Substituents: The 2,3-difluoro substitution enhances electron withdrawal compared to mono-fluoro analogs (e.g., 3-Fluoro-4-methoxybenzonitrile), further reducing aromatic electron density. This effect is critical in applications requiring electrophilic activation, such as pesticide intermediates .

Physical Properties

| Compound Name | Melting Point (°C) | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile | N/A (discontinued) | 239.12 | -CN, -OCF3, -F |

| 2,3-Difluoro-4-methoxybenzonitrile | N/A | 185.12 | -CN, -OCH3, -F |

| 3-Chloro-2-(2,3-difluoro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7i) | 62.0–64.0 | 455.71 | -Cl, -CF3, -OCF3, pyridine |

| 4-(Trifluoromethoxy)benzonitrile | N/A | 187.11 | -CN, -OCF3 |

- Melting Points : The target compound’s melting point is unavailable, but analogs like 7i (62–64°C) and 4-(trifluoromethoxy)benzoic acid (149–153°C) suggest that increased polarity (e.g., -COOH) raises melting points, while bulky substituents (e.g., pyridine in 7i ) may reduce crystallinity .

- Solubility: The nitrile group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-polar analogs like 2,3-Difluoro-4-(phenyldiazenyl)phenol .

Key Research Findings

Electron-Withdrawing Effects : The trifluoromethoxy group’s σ value (0.45) dominates the electronic profile, making the compound highly electrophilic. This property is advantageous in SNAr reactions but may limit stability under basic conditions .

Synthetic Feasibility: Multi-fluorinated benzonitriles require specialized reagents (e.g., CuCN, H2SO4 hydrolysis), as seen in . Yields for such reactions are often moderate (40–70%) compared to non-fluorinated analogs .

Toxicity : Nitriles can release cyanide via metabolic pathways, posing higher toxicity risks compared to aldehydes (e.g., 4-(trifluoromethoxy)benzaldehyde) or anilines .

Biological Activity

Overview

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile (CAS No. 1404194-78-0) is an organic compound characterized by a unique trifluoromethoxy group and two fluorine atoms attached to a benzonitrile core. Its molecular formula is C8H2F5NO. This compound has garnered interest in various scientific fields, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.

The compound's structure allows for diverse chemical reactions, including:

- Substitution Reactions : The fluorine atoms and trifluoromethoxy group can be replaced with other functional groups.

- Oxidation and Reduction : It can be oxidized or reduced to yield different derivatives.

- Coupling Reactions : It can participate in coupling reactions to form more complex molecules.

The biological activity of this compound is influenced by its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to various biological targets, which may lead to significant alterations in biological activity. This mechanism is critical for understanding how the compound may exert therapeutic effects.

Biological Activity

Research indicates that this compound exhibits potential biological activities that warrant further investigation:

Antimicrobial Activity

Studies have shown that compounds with similar structures can exhibit antimicrobial properties. The trifluoromethoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with microbial targets.

Anticancer Properties

Fluorinated compounds are often explored for their anticancer potential due to their ability to interact with DNA and inhibit cell proliferation. Preliminary studies suggest that this compound could have similar effects, although specific data on its anticancer activity is still limited.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in disease processes. For instance, it has been suggested that fluorinated benzonitriles can inhibit DPP-4 (Dipeptidyl Peptidase-4), an enzyme implicated in type 2 diabetes management.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential inhibition of microbial growth | |

| Anticancer | Possible inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Inhibition of DPP-4 activity |

Case Studies

- Antimicrobial Study : A study investigated the antimicrobial effects of fluorinated compounds similar to this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting potential therapeutic applications in treating infections.

- DPP-4 Inhibition : Research into DPP-4 inhibitors has highlighted the role of fluorinated compounds in enhancing binding affinity and selectivity toward the enzyme. Compounds structurally related to this compound demonstrated promising IC50 values, indicating effective inhibition.

Q & A

Q. Methodological Approach :

- Multi-step synthesis : The compound is often synthesized via sequential substitution and coupling reactions. For example, one patent describes using 2,3-difluoro-4-(2-morpholinoethoxy)benzaldehyde and methyl (R)-2-methyl-pyrrolidine-2-carboxylate as intermediates. Reactions involve Pd/C-catalyzed reductions and morpholine-based substitutions to introduce the trifluoromethoxy group .

- Key intermediates : Brominated precursors (e.g., 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene) are critical for cross-coupling reactions. Boron-containing reagents (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) enable Suzuki-Miyaura couplings for functionalization .

Q. Methodological Approach :

- Catalyst screening : Use Pd/C or alternative catalysts (e.g., Pd(OAc)₂ with ligands) to enhance selectivity in cross-coupling steps.

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction efficiency. Lower temperatures reduce decomposition of sensitive intermediates .

- HPLC monitoring : Track reaction progress using retention times (e.g., 0.95 minutes under SMD-TFA05 conditions) to identify and isolate pure products .

Advanced Consideration :

Side products often arise from over-substitution at the 4-position. Steric and electronic effects of the trifluoromethoxy group can be mitigated by adjusting stoichiometry of morpholine derivatives .

What analytical techniques are critical for characterizing this compound and its derivatives?

Q. Methodological Approach :

- Mass spectrometry (LCMS) : Confirm molecular ion peaks (e.g., m/z 412 [M+H]+ for intermediates) .

- HPLC : Quantify purity using retention times (e.g., 1.03 minutes for final products under SMD-TFA05 conditions) .

- NMR spectroscopy : Analyze fluorine (¹⁹F NMR) and proton (¹H NMR) environments to verify substitution patterns.

Q. Advanced Analysis :

- Electron-withdrawing effects : The -OCF₃ group deactivates the benzene ring, reducing electrophilic substitution but enhancing stability in radical reactions (e.g., photocatalytic fragmentation to fluorophosgene) .

- Steric hindrance : The bulk of the trifluoromethoxy group can hinder coupling reactions at the 4-position, necessitating optimized catalysts (e.g., Pd with bulky phosphine ligands) .

Case Study :

In photoredox catalysis, 4-(trifluoromethoxy)benzonitrile undergoes single-electron reduction to generate fluorophosgene, a key electrophile for synthesizing carbonates and ureas .

What are the applications of this compound in medicinal chemistry research?

Q. Methodological Context :

- Drug intermediate : Used in synthesizing kinase inhibitors and antimalarial agents. For example, it serves as a backbone for spirocyclic compounds targeting parasitic enzymes .

- Biological activity : Fluorine atoms enhance metabolic stability and bioavailability, making derivatives candidates for in vitro toxicity screening .

Q. Critical Analysis :

- Reproducibility factors : Variations in solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst lot consistency (e.g., Pd/C activity) significantly impact yields.

- Data normalization : Cross-reference patent examples (e.g., 70% yield in Example 317 ) with peer-reviewed syntheses to identify optimal conditions.

Recommendation :

Use controlled atmospheres (e.g., N₂ for moisture-sensitive steps) and standardized LCMS protocols to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.